molecular formula C13H9Cl2F3N2OS B2794334 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 344282-91-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2794334
CAS No.: 344282-91-3
M. Wt: 369.18
InChI Key: ZGSAFHLGYLEBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a unique combination of substituents:

  • 3-Methyl group: Enhances steric stability at the 3-position.
  • 6-Trifluoromethyl group: Introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.

Its reactivity profile is likely governed by the electron-deficient trifluoromethyl group and the sulfur-containing side chain, which may facilitate nucleophilic or redox-based interactions .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-2-3-8(14)9(15)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSAFHLGYLEBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 3-methyl-6-(trifluoromethyl)pyrimidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

A2B Receptor Antagonism

Research indicates that derivatives of dihydropyrimidinones exhibit significant activity as antagonists at the A2B adenosine receptor. The compound , due to its structural features, may be explored for its potential to modulate this receptor's activity. A study highlighted the optimization of various dihydropyrimidinones, demonstrating their binding affinity and biological profiles, which can be influenced by substituents at specific positions on the pyrimidine ring .

Antimicrobial Activity

The synthesis of 3,4-dihydropyrimidinones has been linked to antimicrobial properties. The presence of halogenated phenyl groups enhances the efficacy against a range of pathogens. Compounds similar to the one studied have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Some studies suggest that dihydropyrimidinone derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways related to growth and survival . The trifluoromethyl group in this compound may contribute to increased lipophilicity, enhancing cell membrane permeability and bioactivity.

Insecticidal Activity

The compound's structural characteristics suggest potential use as an insecticide. Research has indicated that compounds with similar frameworks can act as sodium channel modulators, affecting insect nervous systems and providing a means for pest control .

Plant Growth Regulation

There is emerging evidence that certain dihydropyrimidinones can influence plant growth positively by acting as growth regulators. This application could lead to enhanced crop yields and stress resistance in plants .

Case Studies

StudyApplicationFindings
A2B Receptor AntagonismIdentified novel ligands with potent affinity; structure-activity relationship established.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; structure modifications enhanced activity.
Insecticidal ActivityShowed promise as a sodium channel modulator; potential for pest control applications.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Phenyl Variant

Compound : 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (CAS 692287-47-1)

  • Molecular Formula : C₁₈H₁₁Cl₂F₃N₂OS
  • Molar Mass : 431.26 g/mol
  • Key Differences :
    • Substituent at 3-position : Phenyl (C₆H₅) vs. methyl (CH₃).
    • Impact : The phenyl group increases molar mass by ~62 g/mol and enhances lipophilicity (logP ~3.5 predicted) compared to the methyl variant. This may reduce aqueous solubility but improve membrane permeability in biological systems.
    • Boiling Point : Predicted at 470.9°C, suggesting higher thermal stability than the methyl variant due to aromatic stacking interactions .

Hydroxy/Methoxy-Substituted Analogs

Compounds :

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS 1240526-41-3)

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one (CAS 89595-66-4)

  • Key Differences :
    • Substituents : Hydroxy (-OH), ethoxy (-OCH₂CH₃), and ethyl (-CH₂CH₃) groups replace trifluoromethyl and dichlorophenylmethyl sulfanyl.
    • Impact :
  • Hydroxy groups introduce hydrogen-bonding capacity, improving solubility but reducing metabolic stability.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one, with the CAS number 339101-52-9, is a member of the dihydropyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, including potential applications in pharmacology as receptor antagonists and enzyme inhibitors. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H9Cl2F3N2OS
  • Molar Mass : 369.19 g/mol
  • Structure : The compound features a pyrimidine core substituted with a trifluoromethyl group and a dichlorophenylmethyl sulfanyl moiety.

1. Receptor Antagonism

Research indicates that derivatives of the dihydropyrimidine class exhibit significant activity as antagonists at adenosine receptors, particularly the A2B subtype. A study identified a related compound with a submicromolar affinity (K_i = 585.5 nM) towards the A2B adenosine receptor, suggesting that this compound may possess similar properties due to structural similarities .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown promising results in inhibiting alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), both of which are relevant in diabetes management:

  • Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 μM compared to acarbose (IC50 = 1.58 μM), indicating its potential as an antidiabetic agent .
  • PTP-1B Inhibition : It demonstrated an IC50 value of 0.91 μM against PTP-1B, outperforming the standard ursolic acid (IC50 = 1.35 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of the trifluoromethyl group is believed to enhance lipophilicity and receptor binding affinity.
  • The dichlorophenylmethyl sulfanyl group appears to play a crucial role in modulating the interaction with biological targets .

Case Study 1: Antidiabetic Activity

In a comparative study on various dihydropyrimidines, this compound was evaluated alongside known standards for alpha-amylase and PTP-1B inhibition. Results indicated that modifications in the structure significantly influenced biological activity, reinforcing the importance of SAR in drug design .

Case Study 2: Receptor Selectivity

A study focusing on receptor selectivity demonstrated that modifications at specific positions on the pyrimidine ring could lead to enhanced selectivity for A2B receptors over other subtypes. This finding underscores the potential for developing targeted therapies with minimized side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.